molecular formula C15H16ClN3OS B6124621 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one

Cat. No. B6124621
M. Wt: 321.8 g/mol
InChI Key: VVXXHGFEFVWBLH-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as CBMZ, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. CBMZ has been studied for its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit certain enzymes.

Mechanism of Action

5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of certain enzymes, including topoisomerase and carbonic anhydrase. This inhibition leads to the disruption of DNA replication and the inhibition of tumor growth. Additionally, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to have antioxidant effects and to improve insulin sensitivity. However, further research is needed to fully understand the mechanisms behind these effects.

Advantages and Limitations for Lab Experiments

5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes and cells can be easily measured. However, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms behind 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one's effects on enzymes and cells, as well as its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-chlorobenzaldehyde and 4-methyl-1-piperazinecarboxamide with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is purified through recrystallization.

Scientific Research Applications

5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various scientific fields. In cancer research, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-18-6-8-19(9-7-18)15-17-14(20)13(21-15)10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXXHGFEFVWBLH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.